molecular formula C18H26N2O3S B11308117 Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1217810-60-0

Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B11308117
CAS No.: 1217810-60-0
M. Wt: 350.5 g/mol
InChI Key: HKWJJQYZGACMMF-DLBZAZTESA-N
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Description

Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound with a unique structure that includes a hexahydrothieno[3,4-B]pyrazin-2(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic synthesis. The process begins with the preparation of the hexahydrothieno[3,4-B]pyrazin-2(1H)-one core, followed by the introduction of the butyl and ethylphenyl groups. The final step involves the oxidation to form the 6,6-dioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can be used to modify the core structure.

    Substitution: Various substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield further oxidized derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with similar functional groups.

    Disilane-bridged architectures: Compounds with similar structural features but different electronic properties.

Uniqueness

Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties.

Properties

CAS No.

1217810-60-0

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

(4aS,7aR)-1-butyl-4-(4-ethylphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one

InChI

InChI=1S/C18H26N2O3S/c1-3-5-10-19-11-18(21)20(15-8-6-14(4-2)7-9-15)17-13-24(22,23)12-16(17)19/h6-9,16-17H,3-5,10-13H2,1-2H3/t16-,17+/m0/s1

InChI Key

HKWJJQYZGACMMF-DLBZAZTESA-N

Isomeric SMILES

CCCCN1CC(=O)N([C@H]2[C@@H]1CS(=O)(=O)C2)C3=CC=C(C=C3)CC

Canonical SMILES

CCCCN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC=C(C=C3)CC

Origin of Product

United States

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